Methyl 2-amino-4-bromobenzoate
Description
Foundational Role as a Versatile Synthetic Intermediate
The utility of Methyl 2-amino-4-bromobenzoate in organic synthesis stems from its status as a versatile chemical intermediate. chemicalbook.comchemicalbook.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. Such compounds are crucial as they act as building blocks for constructing diverse and complex chemical structures. escholarship.orgorganic-chemistry.org
The reactivity of this compound is conferred by its distinct functional groups:
The amino group (-NH₂) and the bromine atom (-Br) on the aromatic ring are key sites for substitution reactions. Specifically, the compound can participate in nucleophilic aromatic substitution, where these groups influence the reaction's course. chemicalbook.comchemicalbook.com
The methyl ester group (-COOCH₃) can be modified through reactions like hydrolysis or transesterification.
This multi-functionality allows for its use in the synthesis of a wide range of organic compounds, including those with applications in agrochemicals and dyes. chemicalbook.comchemicalbook.com The strategic placement of the functional groups enables chemists to perform sequential reactions, adding complexity to the molecule in a controlled manner. Its role as a building block is fundamental to exploring new compounds with specific structural and functional properties. chemicalbook.com The development of such versatile intermediates is a significant focus in organic chemistry, as they provide efficient pathways to valuable target molecules. udg.edursc.orgacs.org
Contextual Significance of Aminobenzoate Esters in Organic Synthesis
Aminobenzoate esters, as a class of compounds, hold a significant position in organic synthesis. google.comacs.org The synthesis of aromatic amines and their derivatives is an important and active area of chemical research due to their wide-ranging utility. orgsyn.org These compounds serve as precursors in numerous synthetic pathways. For instance, they can be synthesized through various methods, including the reduction of corresponding nitro compounds or through esterification of aminobenzoic acids. orgsyn.orgresearchgate.net
The versatility of aminobenzoate esters is highlighted by their application in diverse areas. Their structural framework is a common feature in molecules studied for photochemistry. researchgate.net Furthermore, they are valuable starting materials for creating more complex molecules through reactions like ortho-alkylation, demonstrating their utility in building substituted aromatic systems. orgsyn.org
The preparation of different aminobenzoate esters can be achieved through processes like transesterification, where an existing ester is converted into a different one by reacting with an alcohol. google.com This highlights the adaptability of the ester group within the aminobenzoate structure, allowing for the synthesis of a library of related compounds from a common precursor. The strategic importance of aminobenzoate esters lies in their dual functionality—the reactive amino group and the modifiable ester group—making them foundational components in the toolkit of synthetic organic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSODGJNFCCKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591412 | |
| Record name | Methyl 2-amino-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135484-83-2 | |
| Record name | Methyl 2-amino-4-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135484-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Amino-4-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Methyl 2 Amino 4 Bromobenzoate
Classical and Established Synthesis Pathways
The traditional synthesis of Methyl 2-amino-4-bromobenzoate relies on robust and well-documented chemical reactions. These methods often involve multi-step sequences that manipulate functional groups on a pre-existing benzene (B151609) ring.
Direct Functionalization of Benzoate (B1203000) Systems
One classical approach begins with a readily available methyl benzoate derivative, followed by the sequential introduction of the amino and bromo substituents. A common strategy involves the bromination of methyl 2-aminobenzoate (B8764639) (methyl anthranilate). The amino group is a strongly activating, ortho-, para- directing group. Therefore, direct bromination tends to yield a mixture of products, including the desired 4-bromo isomer and the 6-bromo isomer. Controlling the regioselectivity can be challenging and often requires specific reaction conditions, such as the choice of brominating agent and solvent, to favor the formation of this compound.
Alternatively, the synthesis can commence from a brominated benzoate, such as methyl 4-bromobenzoate. The subsequent introduction of the amino group at the C2 position is typically achieved through nitration followed by reduction, a strategy detailed in section 2.1.3.
Conversion from Related Aminobenzoic Acid Derivatives
Perhaps the most straightforward and widely used classical method is the esterification of 2-amino-4-bromobenzoic acid. This precursor, containing the required arrangement of substituents, can be converted to its methyl ester via Fischer-Speier esterification. This reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the product side, often resulting in high yields of the desired ester.
Table 1: Fischer Esterification of 2-amino-4-bromobenzoic Acid
| Reactant | Reagent | Catalyst | Condition | Product | Yield |
|---|---|---|---|---|---|
| 2-amino-4-bromobenzoic acid | Methanol | H₂SO₄ | Reflux | This compound | High |
Nitro Group Reduction and Subsequent Functional Group Interconversion Strategies
A versatile and common strategy in aromatic chemistry involves the use of a nitro group as a precursor to an amino group. This pathway offers excellent control over regioselectivity. The synthesis of this compound can begin with 4-bromo-2-nitrotoluene, which is first oxidized to 4-bromo-2-nitrobenzoic acid. This intermediate can then be esterified to methyl 4-bromo-2-nitrobenzoate.
The crucial step in this sequence is the selective reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation without affecting the bromo or ester functionalities. masterorganicchemistry.comwikipedia.org Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). youtube.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, is another effective method. masterorganicchemistry.comwikipedia.org These reduction methods are generally high-yielding and chemoselective.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Description |
|---|---|
| Sn / HCl | A classic method using a dissolving metal in acid. youtube.com |
| Fe / HCl or Acetic Acid | An economical and widely used industrial method. wikipedia.org |
| H₂ / Pd/C | Catalytic hydrogenation, a clean and efficient method. organic-chemistry.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | A mild reducing agent often used for sensitive substrates. wikipedia.org |
Modern Catalytic Approaches in this compound Synthesis
Contemporary organic synthesis has seen a shift towards more efficient and selective methods, largely driven by advances in transition-metal catalysis. These modern approaches offer novel routes to this compound and its precursors.
Palladium-Catalyzed Arylation and Amination Reactions for Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the construction of precursors for this compound. researchgate.net For instance, a precursor like methyl 2,4-dibromobenzoate could undergo a regioselective Buchwald-Hartwig amination. This reaction uses a palladium catalyst with a suitable ligand to couple an amine (or an ammonia (B1221849) surrogate) selectively at the more reactive C2 position, which is activated by the adjacent ester group.
Another advanced strategy is the tandem palladium-catalyzed borylation and Suzuki coupling. A dibromobenzoate could first be selectively converted to a boronic ester at one position, followed by an in situ Suzuki coupling with a nitrogen-containing coupling partner to build the aminobenzoate framework. These methods offer high efficiency and functional group tolerance. nih.gov
Table 3: Examples of Palladium-Catalyzed Reactions in Precursor Synthesis
| Reaction Type | Substrates | Catalyst/Ligand Example | Bond Formed |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl bromide, Amine | Pd₂(dba)₃ / BINAP | C-N |
| Suzuki Coupling | Aryl bromide, Arylboronic acid | Pd(PPh₃)₄ | C-C |
Green Chemistry Principles Applied to Synthesis Protocols
The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the context of producing this compound, these principles can be applied to several of the discussed pathways.
For the classical esterification reaction, traditional mineral acids can be replaced with solid acid catalysts, such as zirconium or titanium-based catalysts. mdpi.com These heterogeneous catalysts can be easily recovered and reused, minimizing waste and simplifying product purification. mdpi.com
In nitro group reductions, the use of catalytic transfer hydrogenation, with formic acid or its salts as the hydrogen source, can be a greener alternative to using metal powders in strong acids or high-pressure hydrogen gas. organic-chemistry.org
Furthermore, the choice of solvent is a key aspect of green chemistry. Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as propylene (B89431) carbonate or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental impact of the synthesis. unife.itrsc.org The development of reactions that can be performed in water is another major goal in green chemistry. csic.es The application of flow chemistry can also contribute to a greener process by improving safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates like nitro compounds. beilstein-journals.org
Chemical Reactivity and Mechanistic Principles of Methyl 2 Amino 4 Bromobenzoate
Nucleophilic Aromatic Substitution Mechanisms
The presence of a bromine atom on the aromatic ring of Methyl 2-amino-4-bromobenzoate makes it a substrate for nucleophilic aromatic substitution (SNA_r) reactions. Current time information in Bangalore, IN.acs.org The generally accepted mechanism for this type of reaction is the S_NAr mechanism, which proceeds via a two-step addition-elimination pathway. tum.debyjus.com
In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. tum.de The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate, thereby facilitating the reaction. byjus.com In this compound, the methyl ester group (-COOCH₃) at the ortho position to the amino group and meta to the bromo group acts as an electron-withdrawing group, which can help to stabilize the negative charge of the Meisenheimer complex through its inductive effect.
The second step involves the departure of the leaving group, in this case, the bromide ion, which restores the aromaticity of the ring and yields the final substitution product. tum.de The amino group (-NH₂), being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, its position ortho to the site of nucleophilic attack can influence the reaction through steric effects and potential hydrogen bonding interactions with the incoming nucleophile.
Electrophilic Aromatic Substitution Potentials
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. savemyexams.comlibretexts.org This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.
Conversely, the bromine atom (-Br) is a deactivating group due to its electron-withdrawing inductive effect, yet it is also an ortho-, para-director because of the resonance donation of its lone pair electrons. libretexts.orglibretexts.org The methyl ester group (-COOCH₃) is a deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects.
In this compound, the powerful activating and ortho-, para-directing effect of the amino group is the dominant influence. masterorganicchemistry.com Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the bromine atom. The two ortho positions are C3 and C5. The C5 position is sterically less hindered and is therefore the more likely site for electrophilic attack.
Intramolecular and Intermolecular Reaction Pathways
This compound is a versatile precursor for the synthesis of various heterocyclic systems through both intramolecular and intermolecular reaction pathways.
Intermolecular Reactions:
A prominent example of an intermolecular reaction is its use in the synthesis of quinazolinones. For instance, the reaction of this compound with amidines in the presence of a base leads to the formation of quinazolinone derivatives. masterorganicchemistry.comresearchgate.net This reaction proceeds through an initial intermolecular nucleophilic substitution of the bromo group by the amidine, followed by an intramolecular cyclization. Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can yield 3-amino-quinazolinone derivatives. nih.gov
The bromine atom also allows this compound to participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For example, it can undergo Suzuki coupling with boronic acids to form biaryl compounds. acs.orglibretexts.org It can also participate in carboamination reactions, where the amino group and a carbon-based fragment are added across a double or triple bond. rsc.org
Intramolecular Reactions:
The functionalities within this compound can also react with each other under certain conditions to form cyclic products. For example, intramolecular cyclization can be induced to form acridone (B373769) derivatives. This often involves an initial intermolecular reaction, such as an Ullmann condensation with an aniline (B41778) derivative, followed by an acid-catalyzed intramolecular Friedel-Crafts acylation to close the central ring. researchgate.netresearchgate.net
Role of the Amino and Bromo Functionalities in Directing Reactivity
The reactivity of this compound is a direct consequence of the interplay between its amino and bromo functionalities.
The amino group is a strong activating group for electrophilic aromatic substitution, significantly increasing the nucleophilicity of the benzene ring, particularly at the ortho and para positions. savemyexams.comlibretexts.org This makes reactions like halogenation, nitration, and sulfonation occur more readily than in unsubstituted benzene. In nucleophilic aromatic substitution, its electron-donating nature generally has a deactivating effect. However, its presence is crucial for many of the subsequent cyclization reactions that form heterocyclic products.
The synergistic and sometimes opposing effects of the amino and bromo groups, along with the influence of the methyl ester, make this compound a molecule with nuanced and synthetically valuable reactivity.
Derivatization Strategies and Advanced Synthetic Transformations of Methyl 2 Amino 4 Bromobenzoate
Methyl 2-amino-4-bromobenzoate is a versatile chemical intermediate, prized for its three distinct functional groups—the amino group, the bromo substituent, and the methyl ester—each offering a site for selective chemical modification. chemicalbook.comchemicalbook.com This trifecta of reactivity allows for its use as a foundational building block in the synthesis of a wide array of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. chemicalbook.comsmolecule.com Strategic derivatization at each of these sites enables the construction of diverse molecular architectures.
Applications of Methyl 2 Amino 4 Bromobenzoate in Contemporary Chemical Synthesis
Construction of Complex Organic Molecules
The inherent reactivity of Methyl 2-amino-4-bromobenzoate makes it a valuable starting material for the assembly of intricate molecular architectures. The presence of the bromine atom facilitates various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
One notable application is in the synthesis of oxindole (B195798) derivatives, which are core structures in many biologically active natural products and synthetic compounds. For instance, this compound can be reacted with ethyl glyoxylate (B1226380) in methanol (B129727) to produce Methyl 4-bromo-2-[(2-ethoxy-1-methoxy-2-oxoethyl)amino]-benzoate in high yield. rsc.org This intermediate serves as a key precursor for the construction of more complex oxindole systems.
Furthermore, the amino and bromo functionalities can be sequentially or concurrently manipulated to introduce diverse substituents, leading to the creation of a library of complex molecules with potential applications in medicinal chemistry and materials science. chemicalbook.com
Precursor for Diverse Heterocyclic Compounds
The strategic placement of the amino and bromo groups in this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. These nitrogen- and oxygen-containing ring systems are of paramount importance in pharmaceutical and materials chemistry.
Synthesis of Quinoline (B57606) and Isoquinoline Derivatives
Quinolines and isoquinolines are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities. This compound serves as a key starting material for the synthesis of substituted quinoline derivatives. For example, it can be utilized in multi-step syntheses to produce quinoline-carboxamides, which have shown promising antimicrobial activity. scispace.com The synthesis of these complex structures often involves initial coupling reactions at the bromo position, followed by transformations involving the amino and ester groups to construct the quinoline core. scispace.commedjchem.com
While direct synthesis of isoquinolines from this compound is less commonly reported, its derivatives can be employed in more complex synthetic routes to access this important heterocyclic system.
Formation of Benzoxazinone (B8607429) Structures
Benzoxazinones are another class of heterocyclic compounds with significant biological and pharmaceutical properties. This compound is a direct precursor to 7-bromo-substituted benzoxazinone derivatives. For example, the reaction of 2-(2-amino-5-bromophenyl)propan-2-ol, which can be derived from this compound, with 1,1'-carbonyldiimidazole (B1668759) in dry THF leads to the formation of 6-bromo-4,4-dimethyl-1H-benzo[d] google.comrsc.orgoxazin-2(4H)-one. rsc.org This transformation highlights the utility of the amino group in the cyclization process to form the oxazinone ring.
| Starting Material | Reagent | Product | Yield | Reference |
| 2-(2-amino-5-bromophenyl)propan-2-ol | 1,1'-Carbonyldiimidazole | 6-bromo-4,4-dimethyl-1H-benzo[d] google.comrsc.orgoxazin-2(4H)-one | Not specified | rsc.org |
Development of Triazole-Containing Architectures
Ligand Synthesis for Coordination Chemistry
The amino and ester functionalities of this compound make it a suitable candidate for the synthesis of ligands for coordination chemistry. These ligands can be designed to chelate various metal ions, forming stable complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. ignited.inresearchgate.netbohrium.comgrowingscience.com
The amino group can act as a coordination site itself or can be readily modified to introduce other donor atoms. For instance, condensation of the amino group with aldehydes or ketones can yield Schiff base ligands with enhanced coordination capabilities. ignited.in The ester group can also be hydrolyzed to the corresponding carboxylic acid, providing an additional coordination site. While general principles of ligand synthesis support the use of aminobenzoates, specific, detailed examples starting from this compound to form well-characterized metal complexes are not extensively detailed in the provided search results.
Integration into Metal-Organic Framework (MOF) Synthesis as a Building Block
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic linkers. The properties of MOFs can be tuned by modifying the organic linker. This compound can be used as a precursor to synthesize such organic linkers.
For example, it can be a starting point for the synthesis of amino-functionalized dicarboxylate linkers used in the construction of rare-earth based MOFs. These MOFs can exhibit interesting properties, such as tunable luminescence. pitt.edu The synthesis of the linker often involves a Sonogashira or Suzuki coupling reaction to extend the molecular length and introduce another carboxylic acid or ester group, followed by hydrolysis to the dicarboxylate linker. This linker is then reacted with a metal salt under solvothermal conditions to form the MOF.
| MOF Name | Organic Linker Precursor | Metal Ion | Key Feature | Reference |
| MOF-1114 | Precursor derived from this compound | Rare Earth Ions (e.g., Tb³⁺) | Tunable Luminescence | pitt.edu |
Generation of Substituted Benzoic Acid Derivatives for Pharmaceutical and Agrochemical Research
This compound serves as a pivotal starting material in the synthesis of a variety of substituted benzoic acid derivatives, which are key structures in the discovery of new pharmaceutical and agrochemical agents. chemicalbook.comchemicalbook.com The strategic placement of the amino, bromo, and methyl ester groups on the benzene (B151609) ring allows for a range of chemical modifications, enabling the construction of complex molecules with potential biological activity. chemicalbook.comchemicalbook.com The reactivity of the amino group and the bromine atom, in particular, facilitates nucleophilic substitution and cross-coupling reactions, respectively, making it a versatile building block for creating diverse chemical libraries for screening purposes. chemicalbook.combiosynth.com
Research into the development of novel therapeutic agents has demonstrated the utility of the anthranilic acid scaffold, the core of which is present in this compound. For instance, in the field of antitubercular research, derivatives of anthranilic acid are of significant interest. Studies have shown that modifying the anthranilic acid core, such as by introducing substituents at the 4-position, can lead to compounds with potent biological activity. mdpi.com Specifically, the synthesis of N-acyl anthranilic acid derivatives is a common strategy. While many studies have utilized the 5-bromo isomer, the synthesis of 4-bromo-substituted anthranilic acid derivatives has been explored to evaluate their potential as antitubercular agents. mdpi.com The general synthetic approach involves the coupling of the amino group of the brominated anthranilate with various carboxylic acids or their activated forms.
Furthermore, the exploration of halogenated anthranilic acid derivatives has been prominent in the search for inhibitors of bacterial communication systems known as quorum sensing. nih.gov These systems are crucial for bacterial virulence and biofilm formation, making them attractive targets for new antibacterial strategies. nih.gov Halogenated anthranilic acids are known to be precursors or inhibitors of the Pseudomonas quinolone signal (PQS) biosynthesis pathway. nih.gov this compound can be envisioned as a precursor for a variety of substituted anthranilic acids designed to interfere with this pathway.
The generation of these derivatives typically involves several key reaction types:
N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to introduce a wide array of side chains. This is a foundational step in creating libraries of N-acylanthranilic acid derivatives, which have been investigated as, for example, plasminogen activator inhibitor-1 (PAI-1) inhibitors. sigmaaldrich.com
Hydrolysis: The methyl ester can be hydrolyzed under basic conditions, such as with sodium hydroxide, to yield the corresponding carboxylic acid. mdpi.com This is often a necessary step to produce the final active compound or to enable further chemical modifications.
Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the introduction of aryl, alkyl, or other functional groups at the 4-position. This significantly expands the structural diversity of the resulting benzoic acid derivatives.
The combination of these reactions allows chemists to systematically modify the this compound core to explore structure-activity relationships and optimize compounds for specific biological targets in both pharmaceutical and agrochemical research.
| Starting Material | Reaction Type | Resulting Derivative Class | Potential Research Application | Reference |
| This compound | N-Acylation, Hydrolysis | N-Acyl-4-bromo-anthranilic acids | Antitubercular agents | mdpi.com |
| This compound | N-Acylation, Hydrolysis | N-Acyl-4-bromo-anthranilic acids | Quorum sensing inhibitors | nih.gov |
| This compound | N-Acylation, Hydrolysis | N-Acyl-4-bromo-anthranilic acids | PAI-1 inhibitors | sigmaaldrich.com |
| This compound | Cross-Coupling, Hydrolysis | 2-Amino-4-aryl/alkyl-benzoic acids | General drug discovery, Agrochemicals | chemicalbook.comchemicalbook.com |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like Methyl 2-amino-4-bromobenzoate, DFT calculations could provide valuable information about its geometry, electronic properties, and reactivity.
A typical DFT study would involve optimizing the molecular geometry to find the most stable arrangement of atoms. This would provide precise bond lengths, bond angles, and dihedral angles. For instance, in a related compound, Methyl 2-amino-5-bromobenzoate, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to determine these parameters. researchgate.netdocksci.comnih.gov Similar calculations for this compound would elucidate the influence of the bromine atom's position on the molecular structure.
Furthermore, DFT is employed to calculate the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the characterization of the compound. researchgate.netdocksci.comnih.govindexcopernicus.com
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potentials
The electronic structure of a molecule is key to understanding its reactivity. Two important concepts in this area are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For the isomeric Methyl 2-amino-5-bromobenzoate, the HOMO-LUMO energy gap has been calculated, providing insights into its charge transfer characteristics. researchgate.netdocksci.comnih.gov A similar study on this compound would allow for a comparison of the electronic stability of the two isomers.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in predicting the sites for electrophilic and nucleophilic attack. For instance, in a study of a related compound, the MEP map was used to identify the electrophilic and nucleophilic sites, which is crucial for understanding its interaction with other molecules. iucr.org For this compound, an MEP map would highlight the electron-rich regions (like the amino group) and electron-deficient regions, providing a guide for its reactivity in various chemical reactions.
Below is an exemplary data table illustrating the kind of information that could be obtained from such an analysis for this compound.
| Parameter | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, which is known to participate in nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions, computational studies could provide detailed insights into the reaction pathways. chemicalbook.com
By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is crucial for optimizing reaction conditions and for understanding the regioselectivity and stereoselectivity of a reaction. For example, computational modeling could be used to understand why certain positions on the aromatic ring are more susceptible to nucleophilic attack.
Conformational Analysis and Tautomerism Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with a rotatable methyl ester group and an amino group, such as this compound, conformational analysis can identify the most stable conformers and the energy barriers between them. This is important as the conformation of a molecule can significantly affect its physical and biological properties. A study on the related Methyl 2-acetamido-4-bromobenzoate highlighted the limited conformational flexibility due to the rigid aromatic ring. smolecule.com
Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, one could investigate the possibility of imine-enamine tautomerism. Computational studies can predict the relative stabilities of different tautomers, which is essential for understanding the compound's behavior in different chemical environments. A DFT study on the related 2-amino-5-bromobenzoic acid has explored its tautomeric forms. dergipark.org.tr
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational chemistry can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. As mentioned earlier, DFT calculations can predict IR and Raman spectra. researchgate.netdocksci.comnih.govindexcopernicus.com Additionally, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra.
A predicted reactivity profile can be generated by calculating various reactivity descriptors, such as Fukui functions, which indicate the most electrophilic and nucleophilic sites in a molecule. This information, combined with the HOMO-LUMO analysis and MEP maps, provides a comprehensive understanding of the molecule's expected chemical behavior.
The following is an illustrative table of predicted spectroscopic data.
| Spectroscopic Data | Hypothetical Predicted Values | Experimental Correlation |
| Major IR Peaks (cm⁻¹) | 3450 (N-H stretch), 1710 (C=O stretch), 1250 (C-O stretch) | Comparison with experimental FT-IR spectrum for structural confirmation. |
| ¹H NMR Chemical Shifts (ppm) | 7.5-6.5 (aromatic), 4.5 (NH₂), 3.8 (OCH₃) | Comparison with experimental ¹H NMR spectrum for structural elucidation. |
| ¹³C NMR Chemical Shifts (ppm) | 168 (C=O), 150-110 (aromatic), 52 (OCH₃) | Comparison with experimental ¹³C NMR spectrum for carbon framework analysis. |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Advanced Analytical Methodologies for Characterization of Methyl 2 Amino 4 Bromobenzoate Derivatives
Spectroscopic Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of methyl 2-amino-4-bromobenzoate derivatives. These techniques probe the interaction of molecules with electromagnetic radiation, offering insights into their atomic composition, bonding, and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Experiments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy is used to identify the number and types of protons in a molecule. For a related compound, methyl 2-amino-5-bromobenzoate, the ¹H NMR spectrum shows distinct signals corresponding to the aromatic protons and the methyl group protons. chemicalbook.com In a study involving the synthesis of 2-aminobenzoates, the ¹H NMR spectrum of a derivative showed signals for the aromatic protons in the range of δ 6.5-7.7 ppm, with the amino group protons appearing as a broad singlet at δ 6.62 ppm. rsc.org The methyl ester protons typically appear as a singlet around δ 3.8 ppm. rsc.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In a derivative of methyl 2-aminobenzoate (B8764639), the carbonyl carbon of the ester group typically resonates at around δ 167.0 ppm. rsc.org The aromatic carbons show signals in the range of δ 109-152 ppm, with their specific chemical shifts influenced by the substituents on the benzene (B151609) ring. rsc.org
2D NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment. These techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.
| Technique | Application | Typical Data Observed |
| ¹H NMR | Identifies proton environments and their connectivity. | Aromatic protons (δ 6.5-8.0 ppm), Amino protons (broad singlet), Methyl protons (singlet ~δ 3.8 ppm). |
| ¹³C NMR | Determines the carbon framework of the molecule. | Carbonyl carbon (~δ 167 ppm), Aromatic carbons (δ 109-152 ppm). |
| 2D NMR (COSY, HSQC) | Establishes correlations between protons and carbons. | Cross-peaks indicating ¹H-¹H and ¹H-¹³C correlations. |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound derivatives by analyzing their molecular vibrations.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. In a study of methyl 2-amino-5-bromobenzoate, FT-IR analysis confirmed the presence of key functional groups. researchgate.net For a similar derivative, the FT-IR spectrum (KBr, cm⁻¹) showed characteristic bands at 3432 and 3331 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine group. rsc.org The C=O stretching vibration of the ester group was observed at 1701 cm⁻¹. rsc.org Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. rsc.orgnih.gov
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. For methyl 2-amino-5-bromobenzoate, FT-Raman spectroscopy has been used to identify vibrational frequencies, providing further structural confirmation. researchgate.netnih.gov Theoretical calculations using Density Functional Theory (DFT) are often employed in conjunction with experimental spectra to assign the observed vibrational modes accurately. researchgate.netijtsrd.com
| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| N-H Stretching (Amino) | 3480-3330 | 3480-3330 |
| C=O Stretching (Ester) | 1700-1680 | 1700-1680 |
| C=C Stretching (Aromatic) | 1620-1450 | 1620-1450 |
| C-N Stretching | 1340-1250 | 1340-1250 |
| C-Br Stretching | 700-500 | 700-500 |
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound and its derivatives. For instance, the exact mass of a related derivative was calculated and measured, confirming its elemental composition. beilstein-journals.org
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation patterns of a selected ion. This provides valuable structural information by revealing how the molecule breaks apart. This technique can be used to confirm the connectivity of atoms within the molecule and to differentiate between isomers. In the synthesis of related compounds, mass spectrometry was used to confirm the identity of the products. chembk.comresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis
XPS analysis of similar compounds can provide binding energy data for the C 1s, N 1s, O 1s, and Br 3d core levels. The chemical shifts in these binding energies can reveal information about the local chemical environment of each atom. For example, the N 1s binding energy can distinguish between amino and nitro groups. kobv.de XPS is particularly useful for analyzing thin films or surface-modified materials containing these derivatives. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common chromatographic methods for analyzing non-volatile compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
A reverse-phase HPLC method has been described for the analysis of the related compound, 2-amino-4-bromobenzoic acid, using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Similar conditions can be adapted for this compound. UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution. sielc.combiorxiv.org Purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram. In several studies, the purity of synthesized derivatives was confirmed to be greater than 90% by reverse-phase HPLC analysis. biorxiv.org
| Parameter | Typical HPLC/UPLC Conditions |
| Stationary Phase | C18 reverse-phase column |
| Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., formic acid, trifluoroacetic acid) |
| Detection | UV detector (e.g., at 254 nm) |
| Application | Purity assessment, separation of isomers and impurities |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For many derivatives of this compound, which may not be inherently volatile, a chemical derivatization step is often required to increase their vapor pressure, making them amenable to GC analysis.
The process typically involves reacting the derivative with a derivatizing agent, such as a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride, TFAA), to convert polar functional groups like primary amines (-NH₂) into less polar, more volatile moieties. nih.gov This is a common strategy in the analysis of amino compounds. nih.gov
Once derivatized, the sample is injected into the gas chromatograph. The GC column, typically a long, thin capillary with a non-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the phase. nih.gov Compounds with lower boiling points travel through the column faster.
As each separated component elutes from the GC column, it enters the mass spectrometer. In the MS, the molecules are ionized, most commonly by electron ionization (EI), which bombards them with high-energy electrons. This process causes the molecules to fragment into characteristic, predictable patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint for the molecule, allowing for its definitive identification. For brominated compounds, the mass spectrum is distinguished by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in pairs of peaks (M+ and M+2) for bromine-containing fragments. nih.gov
Table 1: Illustrative GC-MS Data for a Derivatized this compound Derivative
| Parameter | Description |
| Analyte | N-trifluoroacetyl-Methyl 2-amino-4-bromobenzoate |
| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID) |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Retention Time (RT) | 12.5 minutes |
| Key Mass Fragments (m/z) | 325/327 (M⁺, Molecular Ion), 294/296 ([M-OCH₃]⁺), 266/268 ([M-COOCH₃]⁺), 186/188 ([M-COOCH₃, -CF₃CO]⁺) |
This table is for illustrative purposes and represents typical data that would be obtained.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (like bromine, Br) in a sample. This method provides the empirical formula of a compound, which can be compared to the theoretical formula to verify its stoichiometric purity and composition. For novel derivatives of this compound, elemental analysis is a critical step in confirming that the desired synthesis has been successful. researchgate.net
The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the purified compound is combusted at high temperatures (typically around 1000°C) in a stream of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. The amounts of these combustion gases are then measured using various detection methods, such as thermal conductivity or infrared spectroscopy. The percentage of bromine is often determined by other methods, such as titration after combustion.
The experimentally determined mass percentages are then compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. acs.org
Table 2: Elemental Analysis Data for a Hypothetical Derivative: Methyl 2-acetamido-4-bromobenzoate
| Element | Theoretical % | Experimental % | Difference % |
| Carbon (C) | 42.10 | 42.25 | +0.15 |
| Hydrogen (H) | 3.53 | 3.50 | -0.03 |
| Nitrogen (N) | 4.91 | 4.88 | -0.03 |
| Bromine (Br) | 27.93 | 27.81 | -0.12 |
This table is based on the molecular formula C₁₀H₁₀BrNO₃ and illustrates the expected agreement for a pure sample.
X-ray Crystallographic Analysis for Solid-State Structure Determination
The analysis requires a high-quality single crystal of the this compound derivative. Such crystals are typically grown by slow evaporation of a saturated solution of the compound. iucr.orgresearchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays.
As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is recorded by a detector as the crystal is rotated. The intensities and positions of the diffracted spots are directly related to the arrangement of atoms in the crystal lattice. By applying complex mathematical procedures, specifically Fourier transforms, to the diffraction data, a three-dimensional electron density map of the unit cell is generated. bohrium.com From this map, the positions of individual atoms can be determined with high precision, leading to the complete elucidation of the molecular structure. researchgate.net
The resulting structural data is invaluable for understanding steric effects, intermolecular interactions like hydrogen bonding, and the absolute configuration of chiral centers. acs.orgiucr.org
Table 3: Representative Crystallographic Data for a Related Bromobenzoate Derivative
| Parameter | Value |
| Compound | 2-amino-2-oxoethyl 4-bromobenzoate |
| Molecular Formula | C₉H₈BrNO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.58 Å, b = 11.23 Å, c = 9.45 Å |
| α = 90°, β = 101.5°, γ = 90° | |
| Volume (V) | 996 ų |
| Z (Molecules per unit cell) | 4 |
| Final R-factor | < 0.05 |
Data is representative of typical crystallographic reports for similar structures and is used for illustrative purposes. iucr.org
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of Methyl 2-amino-4-bromobenzoate and its derivatives often relies on well-established but potentially resource-intensive methods. Future research is increasingly focused on creating more efficient, cost-effective, and environmentally benign synthetic pathways.
Key areas of development include:
Solid Acid Catalysis: The esterification of the parent 2-amino-4-bromobenzoic acid with methanol (B129727) is a primary synthetic step. The use of heterogeneous solid acid catalysts, such as those based on mixed metal oxides like Zr/Ti, presents a sustainable alternative to traditional liquid acids like sulfuric acid. researchgate.net These catalysts offer advantages like easy separation from the reaction mixture, reduced corrosivity, and potential for recyclability, aligning with the principles of green chemistry. researchgate.net
Advanced Catalytic Systems for C-N and C-C Coupling: The bromine atom and amino group on the benzene (B151609) ring are prime handles for cross-coupling reactions to build more complex molecules. Research into novel palladium catalysts, such as those employing advanced phosphine (B1218219) ligands like BrettPhos, continues to improve the efficiency of C-N coupling reactions under milder conditions. researchgate.net
Photoredox Catalysis: Recyclable, polymer-supported iridium or ruthenium-based photoredox catalysts are emerging as powerful tools for a variety of chemical transformations. rsc.org These systems can facilitate dehalogenative cross-coupling reactions under visible light, offering a sustainable approach to functionalize the C-Br bond of this compound. rsc.org A dual catalytic system using a photosensitizer in conjunction with a nickel catalyst, for example, has proven effective for coupling aryl bromides. rsc.org
Table 1: Comparison of Synthetic Strategies for this compound and its Derivatives
| Synthetic Strategy | Catalyst Type | Key Advantages | Research Focus |
| Esterification | Solid Acid (e.g., Zr/Ti oxides) | Recyclable, reduced waste, lower corrosivity. researchgate.net | Development of more active and stable solid acid catalysts. |
| Buchwald-Hartwig Amination | Palladium with advanced ligands (e.g., BrettPhos) | High efficiency, broad substrate scope. researchgate.net | Catalyst optimization for lower loadings and milder conditions. |
| Dehalogenative Cross-Coupling | Recyclable polymer-supported photoredox catalysts (e.g., Iridium-based) | Use of visible light, catalyst recyclability, green chemistry. rsc.org | Expanding the scope of compatible coupling partners. |
Exploration of Bio-Inspired Synthetic Transformations
Nature provides a masterclass in efficient and highly selective synthesis. Applying these principles to synthetic chemistry offers a promising avenue for the transformation of molecules like this compound.
Enzymatic Catalysis: The use of isolated enzymes or whole-cell systems could enable highly regioselective and stereoselective modifications of the molecule that are challenging to achieve with conventional chemical methods. For instance, lipases could be explored for the selective hydrolysis or transesterification of the methyl ester, while oxidoreductases could potentially modify the aromatic ring or amino group.
Two-Phase Synthesis Logic: Inspired by the biosynthesis of complex natural products like steroids, a "two-phase" synthetic logic could be applied. nih.gov This approach involves an "isomerase" phase, where the core scaffold is rapidly assembled or reorganized, followed by a functionalization phase. For this compound, this could involve using it as a foundational block that undergoes a rapid, strategic transformation into a more complex core, which is then meticulously functionalized in a second phase. This bio-inspired approach prioritizes efficiency and the rapid generation of molecular diversity. nih.gov
Integration into High-Throughput Synthesis and Screening Platforms
The pace of modern chemical research, particularly in drug discovery and materials science, is accelerated by high-throughput technologies. Integrating this compound into these workflows is crucial for unlocking its potential in new applications.
High-Throughput Experimentation (HTE): HTE platforms, which utilize 96-well plates or other miniaturized formats, allow for the rapid screening of hundreds of reaction conditions simultaneously. acs.org This is invaluable for optimizing synthetic reactions involving this compound, such as Suzuki or Negishi cross-couplings, to quickly identify the best catalyst, base, solvent, and temperature. acs.org This dramatically reduces development time compared to traditional one-at-a-time optimization. acs.org
Combinatorial Chemistry for Library Synthesis: The reactive sites on this compound make it an ideal scaffold for combinatorial chemistry. By reacting the amino group and the bromo-substituent with diverse sets of building blocks in a high-throughput format, large libraries of related but distinct compounds can be generated. researchgate.net These libraries are essential for screening against biological targets or for identifying new materials with desired properties. researchgate.netsemanticscholar.org
Table 2: Parameters for High-Throughput Screening of a Suzuki Coupling Reaction with this compound
| Parameter | Variables to be Screened |
| Palladium Catalyst | Variety of Pd pre-catalysts (e.g., APhos G3, XPhos G3) acs.org |
| Ligand | Different phosphine or N-heterocyclic carbene ligands |
| Base | Inorganic (e.g., K₃PO₄, Cs₂CO₃) and organic bases acs.org |
| Solvent | Range of polar and non-polar solvents and aqueous mixtures |
| Temperature | Screening at multiple temperatures (e.g., 50°C, 70°C, 90°C) |
Advanced Materials Applications Beyond Metal-Organic Frameworks
While amino-functionalized linkers are well-known for their use in creating Metal-Organic Frameworks (MOFs), the unique substitution pattern of this compound makes it a candidate for other classes of advanced materials. acs.org
Functional Polymers: The molecule can serve as a functional monomer or an additive in polymerization processes. The amino group can be converted into an isocyanate or acrylamide (B121943) for incorporation into polyurethanes or polyacrylamides, while the bromo-substituent remains available for post-polymerization modification, allowing for the attachment of other functional groups.
Organic Electronics: Anthranilate esters are components of some thermally activated delayed fluorescence (TADF) emitters. The specific electronic properties imparted by the amino and bromo substituents could be explored in the design of new organic light-emitting diode (OLED) materials.
Crystalline Materials with Tunable Properties: The study of polymorphism in related compounds, such as 4-bromophenyl 4-bromobenzoate, has shown that subtle changes in crystal packing can lead to vastly different mechanical properties, including brittle, plastic, and elastic behaviors. researchgate.net Future research could investigate the solid-state properties of this compound derivatives, exploring how intermolecular interactions like hydrogen bonds and halogen bonds can be engineered to create molecular crystals with tailored mechanical or optical responses. researchgate.net
Collaborative Computational and Experimental Design for Rational Synthesis
The synergy between computational chemistry and experimental synthesis provides a powerful paradigm for modern chemical research, moving beyond serendipity towards rational design.
Predictive Modeling: Computational tools such as Density Functional Theory (DFT) can be used to predict the reactivity of the different sites on the this compound molecule, helping to guide the choice of reagents and reaction conditions for a desired transformation. For materials science, modeling can predict solid-state packing and electronic properties before synthesis is attempted.
Structure-Activity Relationship (SAR) Guided Design: In fields like medicinal chemistry, a cyclic process of design, synthesis, and testing is employed. nih.gov Computational docking can model how derivatives of this compound might bind to a biological target. nih.gov This informs the synthesis of a small number of highly targeted compounds. Experimental testing of these compounds then provides feedback to refine the computational model, creating an efficient loop for discovering potent and selective molecules. nih.gov This same rational design loop can be applied to the development of materials, where properties are modeled, materials are synthesized, and performance is tested to refine the next generation of designs.
Q & A
Q. What synthetic routes are commonly employed for Methyl 2-amino-4-bromobenzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via nitro group reduction or nucleophilic substitution. For example:
- Nitro Reduction : Reduction of methyl 4-bromo-2-nitrobenzoate using SnCl₂ in concentrated HCl (84% yield) .
- Methylation : Reaction of 4-bromo-2-nitrobenzoic acid with methyl iodide in DMF using DBU as a base (93% yield) . Yield variations arise from stoichiometry, catalyst choice (e.g., Pd(PPh₃)₄ in Suzuki couplings), and reaction time . Optimization requires adjusting temperature, solvent polarity, and purification methods (e.g., column chromatography).
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Q. How is X-ray crystallography applied to confirm the structure of this compound?
Crystallographic software like SHELXL refines crystal structures by analyzing diffraction data, while Mercury visualizes packing motifs and hydrogen bonds . For example, ORTEP-III generates thermal ellipsoid plots to assess molecular rigidity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthesis yields for this compound?
Yield variations (e.g., 72–93% ) stem from:
- Catalyst Efficiency : Pd-based catalysts improve coupling reactions but require strict anhydrous conditions .
- Side Reactions : Competing ester hydrolysis under acidic conditions reduces yield; pH control during workup is critical . Methodological adjustments, such as using LiAlH₄ for selective reductions, mitigate side products .
Q. What role does this compound play in synthesizing HIV-1 inhibitors?
It serves as a key intermediate in indoline CD4-mimetic compounds . For instance, coupling with boronic acids via Suzuki-Miyaura reactions introduces aryl groups critical for binding HIV-1 gp120 . Post-functionalization (e.g., hydrazide formation) enhances antiviral potency .
Q. How can molecular dynamics simulations predict this compound’s reactivity?
Software like Mercury models intermolecular interactions (e.g., halogen bonding with Br) to predict crystal packing and solubility . Density functional theory (DFT) calculations assess electron distribution, guiding catalyst selection for cross-coupling reactions .
Q. What safety protocols are critical for handling this compound in high-temperature reactions?
- Ventilation : Use fume hoods to avoid inhaling brominated vapors .
- Waste Disposal : Neutralize acidic byproducts before disposal; segregate halogenated waste for professional treatment .
- PPE : Nitrile gloves and goggles prevent skin/eye contact, as toxicity data are incomplete .
Q. How do researchers analyze purity and structural integrity post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
